2,3,4-Trimethylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3,4-trimethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-6-4-5-9(10(11)12)8(3)7(6)2/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIJZFORGDBEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148111 | |
| Record name | 2,3,4-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076-47-7 | |
| Record name | 2,3,4-Trimethylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Trajectories and Milestones in Trimethylbenzoic Acid Investigations
While the parent compound, benzoic acid, was discovered as early as the 16th century, the systematic investigation of its substituted derivatives, including the trimethylbenzoic acids, is a more recent endeavor. wikipedia.org A significant milestone in understanding the chemistry of these compounds was the development of the Hammett equation in 1937 by Louis Plack Hammett. wikipedia.org This equation established a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzoic acid derivatives, providing a foundational framework for predicting their chemical behavior. wikipedia.org
Early experimental work in the 1940s focused on elucidating the physical properties of substituted benzoic acids, such as their electric moments, which provided insights into their electronic structure. acs.org The industrial synthesis of trimethylbenzoic acid isomers gained traction in the latter half of the 20th century, as evidenced by patents from that era detailing preparation methods for related compounds like 2,4,6-trimethylbenzoic acid. google.com These historical developments have paved the way for the advanced applications of 2,3,4-trimethylbenzoic acid seen today.
Chemical Reactivity and Mechanistic Investigations of 2,3,4 Trimethylbenzoic Acid
Electrophilic and Nucleophilic Character of the Carboxyl Functional Group
The carboxyl group of 2,3,4-trimethylbenzoic acid exhibits both electrophilic and nucleophilic properties, which dictate its reactivity in various chemical transformations. The carbonyl carbon is electrophilic, susceptible to attack by nucleophiles, while the hydroxyl oxygen possesses nucleophilic character.
The esterification of carboxylic acids is a reversible reaction that can be catalyzed by either acids or bases. ucoz.com The mechanism of Fischer esterification involves the protonation of the carbonyl oxygen by a strong acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. libretexts.org Subsequent dehydration yields the ester. libretexts.org
However, the esterification of this compound is significantly influenced by steric hindrance from the three methyl groups on the aromatic ring. vaia.comuomustansiriyah.edu.iq These bulky groups impede the approach of the alcohol to the carboxylic acid, making traditional Fischer esterification methods less effective. vaia.compressbooks.pub
The hydrolysis of esters is the reverse of esterification, and the mechanisms are also reversible. ucoz.com Acid-catalyzed hydrolysis follows a similar pathway to esterification, starting with the protonation of the carbonyl oxygen. ucoz.com Base-catalyzed hydrolysis, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. ucoz.com Steric hindrance from the trimethyl-substituted ring also affects the rate of hydrolysis. pressbooks.pub
Recent theoretical studies using Density Functional Theory (DFT) have provided deeper insights into the mechanisms of esterification and hydrolysis. These studies suggest that for certain substituted benzoic acids, the reaction may proceed through the formation of a highly reactive acylium ion intermediate. rsc.orgresearchgate.net
For sterically hindered benzoic acids like 2,4,6-trimethylbenzoic acid, an alternative esterification mechanism involving an acylium ion (R-C≡O⁺) has been proposed and supported by experimental and computational evidence. rsc.orglibretexts.org This mechanism is particularly relevant under strongly acidic conditions, such as in 100% sulfuric acid. rsc.org In this environment, the carboxylic acid is protonated, leading to the formation of an acylium ion. This highly electrophilic species can then react readily with an alcohol, bypassing the sterically hindered tetrahedral intermediate of the traditional Fischer esterification. rsc.orglibretexts.org
DFT calculations have shown that the formation of the acylium ion from the protonated carboxylic acid is a key step. rsc.orgresearchgate.net Electrospray ionization mass spectrometry (ESI-MS) has also been used to confirm the generation of acylium ions from various carboxylic acids in acidic solutions. researchgate.net This acylium ion pathway provides a successful route for the esterification of sterically hindered acids like this compound. pressbooks.pub
Reactivity of the Trimethyl-Substituted Aromatic Ring System
The three methyl groups on the benzene (B151609) ring of this compound significantly influence the reactivity of the aromatic system through a combination of electronic and steric effects.
Methyl groups are electron-donating and activating substituents on an aromatic ring. vaia.com They increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. benchchem.com However, the positions of these methyl groups also introduce steric hindrance, which can direct incoming electrophiles to less hindered positions. youtube.com In electrophilic aromatic substitution reactions, the activating effect of the methyl groups will generally direct incoming electrophiles to the ortho and para positions relative to them. However, the bulky nature of the substituents and the existing carboxyl group will sterically influence the final position of substitution. youtube.com
The electron-donating nature of the methyl groups also has an electronic effect on the carboxyl group, potentially reducing its acidity compared to unsubstituted benzoic acid. vaia.com
Modern synthetic methods have explored the direct functionalization of C-H bonds, offering a more atom-economical approach to modifying organic molecules. For aromatic compounds like this compound, transition metal-catalyzed C-H activation has emerged as a powerful tool.
Research has shown that related trimethylbenzoic acids, such as 2,4,6-trimethylbenzoic acid (MesCO₂H), can act as ligands or additives in metal-catalyzed reactions, including ruthenium- and nickel-catalyzed C-H functionalization. rsc.orgethernet.edu.etrsc.orgehu.es These reactions allow for the direct formation of new carbon-carbon or carbon-heteroatom bonds at specific positions on the aromatic ring, often guided by a directing group. The carboxylic acid group itself can sometimes act as a directing group to guide the metal catalyst to a specific C-H bond.
Intermolecular Interactions and Self-Association Phenomena
In the solid state and in solution, this compound can participate in various intermolecular interactions, most notably hydrogen bonding. The carboxylic acid group can form strong hydrogen bonds, leading to the formation of dimers where two molecules are held together in a cyclic arrangement. researchgate.net
The self-association to form cyclic dimers has been studied in different solvents, and the equilibrium constants for this process have been determined using techniques like infrared spectroscopy. researchgate.net The extent of dimerization is influenced by the solvent, with variations observed in benzene, carbon tetrachloride, and cyclohexane. researchgate.net
Furthermore, the trimethyl-substituted aromatic ring can engage in π-π stacking interactions. Specifically, arene-perfluoroarene interactions have been observed in co-crystals of 2,4,6-trimethylbenzoic acid with pentafluorobenzoic acid, where lamellar packing structures are formed. rsc.orgrsc.org These interactions, in conjunction with hydrogen bonding, play a crucial role in directing the self-assembly and crystal packing of the molecules. rsc.orgrsc.org
Structural Elucidation and Spectroscopic Characterization of 2,3,4 Trimethylbenzoic Acid
Advanced Vibrational Spectroscopy Applications
FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 2,3,4-trimethylbenzoic acid, the spectrum is dominated by vibrations associated with the carboxylic acid group and the substituted aromatic ring.
The most characteristic absorption is from the carboxylic acid O-H stretching vibration, which appears as a very broad band in the region of 3000-2500 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding between two molecules, which form a centrosymmetric dimer in the solid state, a common feature for benzoic acids. acs.org The carbonyl (C=O) stretching vibration of the carboxylic acid gives rise to a strong, sharp absorption band typically found around 1680 cm⁻¹. The position of this band is influenced by conjugation with the phenyl ring. indexcopernicus.com
Vibrations associated with the aromatic ring and methyl groups are also prominent. C-H stretching vibrations of the methyl groups and the aromatic ring are observed in the 3100-2900 cm⁻¹ range. researchgate.net The in-plane and out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring appear in the 1300-700 cm⁻¹ region, and their specific pattern can help confirm the substitution pattern. indexcopernicus.com
Table 1: Key FTIR Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch | ~3000-2500 | Broad, Strong | Carboxylic acid, indicative of hydrogen-bonded dimers |
| C-H Stretch | ~3100-2900 | Medium | Aromatic and methyl C-H bonds |
| C=O Stretch | ~1680 | Strong, Sharp | Carboxylic acid carbonyl group |
| C-O Stretch | ~1290 | Medium | Carboxylic acid C-O bond |
Data compiled from typical values for substituted benzoic acids. scispace.com
FT-Raman spectroscopy provides complementary information to FTIR, as different selection rules govern the activity of vibrational modes. In Raman spectra, non-polar bonds often produce strong signals. For this compound, the C=C stretching vibrations within the aromatic ring are expected to be strong. The C=O stretching mode also appears with strong intensity in the Raman spectrum, often near 1650 cm⁻¹. indexcopernicus.com The symmetric breathing vibration of the benzene ring is a characteristic Raman band. The C-H stretching modes of the methyl groups and the aromatic ring are also observable. nih.gov A complete vibrational analysis, combining both FTIR and FT-Raman data, allows for a comprehensive assignment of the molecule's fundamental vibrational modes. indexcopernicus.comresearchgate.net
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is indispensable for elucidating the carbon skeleton and the electronic environment of protons within a molecule. rsc.org
The ¹³C NMR spectrum of this compound displays ten distinct signals, corresponding to each unique carbon atom in the structure. The chemical shifts are influenced by the electron-donating methyl groups and the electron-withdrawing carboxylic acid group. acs.orgjove.com Aromatic carbons generally resonate in the 120-150 ppm range. libretexts.org The carbonyl carbon of the carboxylic acid is significantly deshielded and appears furthest downfield, typically above 170 ppm. rsc.org The quaternary carbons (C1, C2, C3, C4) can be distinguished from the protonated carbons (C5, C6) by their differing intensities and lack of splitting in coupled spectra. The three methyl carbons appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Description |
| C=O | ~172 | Carboxylic Acid Carbonyl |
| C4 | ~140 | Aromatic Quaternary (para to C1) |
| C2 | ~138 | Aromatic Quaternary (ortho to C1) |
| C3 | ~135 | Aromatic Quaternary (meta to C1) |
| C6 | ~130 | Aromatic CH (ortho to C1) |
| C1 | ~128 | Aromatic Quaternary (ipso to -COOH) |
| C5 | ~125 | Aromatic CH (meta to C1) |
| C-CH₃ (at C2) | ~21 | Methyl Carbon |
| C-CH₃ (at C4) | ~20 | Methyl Carbon |
| C-CH₃ (at C3) | ~16 | Methyl Carbon |
Note: Values are estimates based on additivity rules and data for similar compounds. Actual experimental values may vary. acs.orgrsc.org
The ¹H NMR spectrum provides detailed information about the number and chemical environment of the protons. The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. rsc.org The benzene ring of this compound has two aromatic protons which are adjacent to each other. They appear in the aromatic region (6.5-8.0 ppm) and would be expected to form a pair of doublets due to mutual coupling. libretexts.orgaip.org The three methyl groups are in different chemical environments and are expected to produce three distinct singlet signals in the upfield region, typically between 2.1 and 2.4 ppm.
Table 3: ¹H NMR Chemical Shift Assignments for this compound
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | >10 | Broad Singlet | 1H |
| Aromatic-H (C5-H, C6-H) | ~7.0-7.8 | Doublets (AX system) | 2H |
| -CH₃ (at C2) | ~2.1-2.4 | Singlet | 3H |
| -CH₃ (at C3) | ~2.1-2.4 | Singlet | 3H |
| -CH₃ (at C4) | ~2.1-2.4 | Singlet | 3H |
Note: Values are based on typical ranges for substituted benzoic acids. aip.org
X-ray Crystallography and Solid-State Structural Analysis
A critical structural feature of ortho-substituted benzoic acids is the torsion angle between the plane of the carboxyl group and the plane of the benzene ring. iucr.org Steric hindrance from the ortho-substituent (the C2-methyl group in this case) forces the -COOH group to twist out of the benzene ring's plane. iucr.org For example, in 2,4,6-trimethylbenzoic acid, this twist angle is a significant 48°29'. iucr.org A similar, substantial out-of-plane twist would be expected for this compound due to the C2-methyl group. In contrast, isomers without ortho-substituents, such as 3,4,5-trimethylbenzoic acid, are nearly planar, with a much smaller twist angle of only 5.1°. iucr.org This steric-induced rotation in the 2,3,4-isomer would impact the molecule's packing in the crystal lattice and its electronic properties by disrupting the conjugation between the carboxyl group and the aromatic ring.
Single-Crystal X-ray Diffraction Studies for Atomic Arrangement Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Early crystallographic work on this compound was conducted in 1962. The study established that crystals grown from ethanol (B145695) exhibit triclinic symmetry. iucr.org
The unit cell parameters determined from rotating-crystal and Weissenberg photographs using CuKα radiation are detailed in the table below. iucr.org The data indicated a unit cell containing four molecules of this compound. iucr.org
Crystallographic Data for this compound iucr.org
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| a | 8.72 Å |
| b | 7.55 Å |
| c | 15.43 Å |
| α | 103° 17' |
| β | 107° 10' |
| γ | 93° 6' |
| Molecules per Unit Cell (Z) | 4 |
While these initial findings provided the foundational unit cell dimensions, a full, modern refinement detailing precise bond lengths, angles, and torsional angles of this compound is not extensively reported in the contemporary scientific literature. Such a detailed analysis would be required to fully understand the intramolecular steric interactions between the adjacent methyl groups and the carboxylic acid moiety.
Analysis of Crystal Packing and Supramolecular Architectures
The way molecules arrange themselves in a crystal, known as crystal packing, is governed by non-covalent interactions that define the supramolecular architecture. For carboxylic acids, the most common and dominant interaction is hydrogen bonding, typically leading to the formation of centrosymmetric dimers through the carboxyl groups.
However, for this compound, a detailed investigation of its crystal packing, including specific hydrogen bond patterns and other potential interactions like C–H···O or π–π stacking, has not been published based on the initial crystallographic data. nih.gov Studies on complexes involving the related isomer, 2,4,6-trimethylbenzoic acid, show the formation of one-dimensional and two-dimensional supramolecular structures driven by π–π stacking and C–H···O hydrogen bonds, illustrating the types of interactions that can be expected in such systems. pku.edu.cn Without a modern, fully refined crystal structure, a definitive description of the supramolecular architecture of this compound remains undetermined.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region arising from π→π* transitions within the benzene ring.
Specific, high-resolution experimental UV-Vis spectra for this compound are not widely reported in the surveyed literature. However, theoretical and experimental studies on closely related isomers provide context. For instance, studies on 2,4,6-trimethylbenzoic acid in various concentrations of sulfuric acid show characteristic absorption bands around 208 nm and 282 nm. mst.edu Theoretical studies on 2,4,5-trimethylbenzoic acid also predict absorption maxima in the UV range, corresponding to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net These transitions are characteristic of the substituted benzene chromophore.
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA)) for Stability Assessments
Thermal analysis techniques are crucial for assessing the stability and decomposition profile of chemical compounds. Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing information about thermal stability, decomposition temperatures, and the composition of the material.
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Compound and Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for the precise identification and quantification of compounds in various matrices. These techniques are well-suited for the analysis of this compound.
LC-MS methods have been developed for the determination of various aromatic acids, including trimethylbenzoic acid isomers, in environmental samples. researchgate.net These methods often employ reverse-phase chromatography, for instance with a C18 column, coupled with a mass spectrometer. researchgate.net The ionization technique can be adapted to the analyte and matrix, with atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) being common choices. researchgate.net HRMS provides high-accuracy mass measurements, allowing for the confident determination of the elemental composition and identification of the compound and its potential impurities or transformation products. rsc.orggoogle.com
Mass Spectrometry and Chromatography Techniques for this compound Analysis
| Technique | Application | Details | Reference |
|---|---|---|---|
| LC-MS | Determination in groundwater | Used for identifying various aromatic acids, including trimethylbenzoic acid isomers. | researchgate.net |
| LC-MS/MS | Impurity identification | Utilizes reverse-phase C18 columns and electrospray ionization (ESI) for resolving structural ambiguities. | |
| HRMS | Compound identification | Provides high-accuracy mass data for elemental composition confirmation. | rsc.orggoogle.com |
| EI-MS | Structural characterization | Used to observe the molecular ion peak and characteristic fragmentation patterns. |
Computational Chemistry and Theoretical Investigations of 2,3,4 Trimethylbenzoic Acid
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are instrumental in determining the fundamental properties of molecules from first principles. These methods allow for the detailed exploration of molecular geometry and the distribution of electrons, which are key to understanding the molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. By approximating the electron density, DFT can accurately determine molecular properties. For isomers of 2,3,4-trimethylbenzoic acid, such as 2,4,5-trimethylbenzoic acid, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to fully optimize the molecular geometry. mdpi.com This level of theory provides a reliable representation of bond lengths, bond angles, and dihedral angles in the ground state.
The electronic structure of these molecules, including the distribution of electron density and the energies of molecular orbitals, can also be elucidated through DFT. These calculations are crucial for understanding the reactivity of the molecule, as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) dictate its behavior as an electron donor or acceptor.
Table 1: Thermodynamic Data for this compound
| Property | Value |
| Standard Enthalpy of Formation (ΔfH°solid) | -486.6 ± 1.8 kJ/mol |
| Standard Combustion Enthalpy (ΔcH°solid) | -5163.56 ± 0.92 kJ/mol |
This table presents the experimental thermodynamic data for this compound.
Computational methods are also invaluable for predicting and interpreting spectroscopic data. For the isomer 2,4,5-trimethylbenzoic acid, DFT calculations have been used to compute vibrational frequencies. mdpi.comresearchgate.net These theoretical frequencies, when appropriately scaled, show good agreement with experimental data from Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, aiding in the assignment of vibrational modes. mdpi.com For instance, the characteristic C=O stretching vibration in benzoic acid derivatives is a strong band in the IR spectrum, and its calculated frequency can be correlated with experimental observations. researchgate.net
Similarly, nuclear magnetic resonance (NMR) chemical shifts can be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method. nist.gov While specific calculated NMR data for this compound is not available, general trends in chemical shifts for protons and carbons in substituted benzoic acids are well-understood and can be rationalized by considering the electronic effects of the substituent groups. ucl.ac.ukchemistrysteps.com
A study on mixed crystals of 3,5-dimethylpyrazole (B48361) and 2,4,6-trimethylbenzoic acid provided experimental FT-IR data for the latter, which is presented in the table below as a reference for the vibrational characteristics of a trimethyl-substituted benzoic acid. fu-berlin.de
Table 2: Experimental FT-IR Vibrational Frequencies for 2,4,6-Trimethylbenzoic Acid
| Vibration | Frequency (cm⁻¹) |
| ν(O-H) | 2870, 2740, 2480, 2417 |
| ν(C=O) | 1683 |
| ν(C-O) | 1292 |
This table shows selected experimental FT-IR frequencies for solid 2,4,6-trimethylbenzoic acid, highlighting the characteristic vibrations of the carboxylic acid group. fu-berlin.de
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetics and structures of transition states that are often difficult to study experimentally.
The energetics of reaction pathways, including the calculation of activation energies and reaction enthalpies, can be explored using computational methods. For reactions involving isomers of this compound, such as the acid-catalyzed esterification of 2,4,6-trimethylbenzoic acid, DFT calculations have been used to investigate the reaction mechanism. rsc.orgresearchgate.net These studies reveal that the protonation of the carboxylic acid is a key step, and the steric hindrance from the ortho-methyl groups can significantly influence the stability of the tetrahedral intermediate. chemistrysteps.com
In some reactions, additives like 2,4,6-trimethylbenzoic acid have been shown to play a crucial role in reducing the activation energy of a particular step. rsc.org Computational studies can quantify this effect by calculating the energy profile of the reaction with and without the additive.
While specific transition state energy tables for reactions of this compound are not available, studies on related systems demonstrate the utility of computational chemistry in understanding reaction mechanisms. For example, in the palladium-catalyzed decarbonylative reduction of carboxylic acids, computational studies have helped to elucidate the role of steric hindrance in favoring the reaction for more substituted acids. rsc.org
Computational modeling can also be employed to understand and predict the selectivity of chemical reactions. In reactions where multiple products can be formed, calculating the activation energies for the different pathways can reveal the most likely outcome. For instance, in electrophilic aromatic substitution reactions of this compound, the directing effects of the methyl and carboxylic acid groups will determine the position of substitution. Computational models can quantify these directing effects by calculating the energies of the intermediate carbocations.
While no specific computational studies on the reaction selectivity of this compound were found, the principles of using computational chemistry to explore these aspects are well-established in the study of other aromatic compounds.
In Silico Studies of Molecular Interactions and Self-Assembly
The non-covalent interactions of this compound, which govern its physical properties and its ability to form larger assemblies, can be investigated using in silico methods. These studies are crucial for understanding crystal packing, solubility, and the design of new materials.
The self-assembly of benzoic acid derivatives is often driven by the formation of hydrogen-bonded dimers. psu.edu Computational studies on the self-assembly of coordination complexes involving 2,4,6-trimethylbenzoic acid have shown how the interplay of hydrogen bonding and coordination to metal centers can lead to the formation of one-dimensional chains and other supramolecular structures. iastate.edu Furthermore, arene-perfluoroarene π-π stacking interactions have been shown to direct the self-assembly of cocrystals containing 2,4,6-trimethylbenzoic acid, leading to layered structures.
While specific in silico studies on the self-assembly of this compound are not present in the searched literature, the behavior of its isomers suggests that it is likely to form hydrogen-bonded dimers in the solid state and in non-polar solvents. The presence of the three methyl groups will influence the geometry of these dimers and any further intermolecular interactions.
Quantitative Structure-Activity Relationships (QSAR) for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. spu.edu.sy This approach is pivotal in medicinal chemistry and drug discovery for predicting the activity of novel molecules, thereby streamlining synthetic efforts and identifying promising candidates. For this compound, while specific QSAR models are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential biological activities based on studies of analogous substituted benzoic acids. semanticscholar.orgresearchgate.netnih.gov
The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. spu.edu.sy These properties typically include hydrophobicity, electronic effects, and steric factors. spu.edu.sy By systematically modifying the structure of a lead compound and observing the corresponding changes in biological activity, a QSAR model can be developed. spu.edu.sy
Hypothetical QSAR Study on this compound and Its Analogs
To illustrate the application of QSAR to this compound, we can envision a hypothetical study focusing on its potential antimicrobial activity, a known property of some benzoic acid derivatives. semanticscholar.orgontosight.ai In such a study, this compound would be part of a series of substituted benzoic acids to build a robust predictive model.
The biological activity, in this case, the minimum inhibitory concentration (MIC) against a specific bacterium, would be experimentally determined for each compound in the series. This data is often converted to a logarithmic scale (pMIC) for QSAR analysis. semanticscholar.orgresearchgate.net
Table 1: Hypothetical Biological Activity Data for a Series of Substituted Benzoic Acids
| Compound | Substituents | MIC (µg/mL) | pMIC (-log MIC) |
| 1 | H (Benzoic Acid) | 128 | 3.89 |
| 2 | 2-methyl | 64 | 4.19 |
| 3 | 3-methyl | 64 | 4.19 |
| 4 | 4-methyl | 32 | 4.49 |
| 5 | 2,3-dimethyl | 32 | 4.49 |
| 6 | 2,4-dimethyl | 16 | 4.79 |
| 7 | 3,4-dimethyl | 16 | 4.79 |
| 8 | 2,3,4-trimethyl | 8 | 5.09 |
| 9 | 2,4,6-trimethyl | 16 | 4.79 |
| 10 | 4-chloro | 32 | 4.49 |
| 11 | 4-nitro | 64 | 4.19 |
| 12 | 4-hydroxy | 256 | 3.59 |
Selection of Molecular Descriptors
The next step in a QSAR study is the calculation of molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors can be broadly categorized as follows:
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common measure of hydrophobicity. It indicates how a compound will distribute between an aqueous and a lipid phase, which is crucial for membrane permeability. spu.edu.sy
Electronic Descriptors: The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a substituent on the aromatic ring. spu.edu.synih.gov Other electronic descriptors include dipole moment (µ) and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). semanticscholar.orgresearchgate.net
Steric Descriptors: These parameters describe the size and shape of the molecule or its substituents. Examples include molar refractivity (MR) and van der Waals volume (Vw). nih.gov
Table 2: Hypothetical Physicochemical Descriptors for the Benzoic Acid Series
| Compound | logP | Hammett σ (sum) | Molar Refractivity (MR) |
| 1 | 1.87 | 0.00 | 31.0 |
| 2 | 2.33 | -0.07 | 35.6 |
| 3 | 2.33 | -0.07 | 35.6 |
| 4 | 2.33 | -0.17 | 35.6 |
| 5 | 2.79 | -0.14 | 40.2 |
| 6 | 2.79 | -0.24 | 40.2 |
| 7 | 2.79 | -0.24 | 40.2 |
| 8 | 3.25 | -0.31 | 44.8 |
| 9 | 3.25 | -0.31 | 44.8 |
| 10 | 2.59 | 0.23 | 36.2 |
| 11 | 1.89 | 0.78 | 35.7 |
| 12 | 1.58 | -0.37 | 31.7 |
Development and Validation of the QSAR Model
Using statistical methods like multiple linear regression (MLR), a QSAR equation is derived that best correlates the biological activity (pMIC) with the calculated descriptors. nih.gov For our hypothetical series, a possible QSAR equation could be:
pMIC = 0.65 * logP - 0.82 * σ + 0.02 * MR + 2.51
This equation would suggest that antimicrobial activity increases with higher hydrophobicity (positive logP coefficient) and with electron-donating substituents (negative σ coefficient), while the steric influence (MR) is less significant.
The predictive power of the QSAR model is then rigorously validated. nih.gov This involves statistical measures such as the correlation coefficient (r²), which indicates the goodness of fit, and cross-validation techniques like the leave-one-out (LOO) method, which assesses the model's robustness. semanticscholar.orgresearchgate.net A high r² value (close to 1) and a high cross-validated r² (q²) value are indicative of a reliable QSAR model.
Based on such a validated model, the biological activity of other, yet unsynthesized, trimethylbenzoic acid isomers or other substituted benzoic acids could be predicted. This predictive capability is a cornerstone of rational drug design, allowing for the prioritization of compounds with the highest predicted potency for synthesis and further testing. researchgate.net
While this example is hypothetical, it accurately reflects the methodology of QSAR studies applied to benzoic acid derivatives and demonstrates how such an approach could be used to investigate and predict the biological activities of this compound. semanticscholar.orgresearchgate.netnih.gov The influence of electronic and steric parameters on the reactivity and biological interactions of substituted benzoic acids is a well-established principle that would undoubtedly apply to this compound. nih.gov
Derivatives of 2,3,4 Trimethylbenzoic Acid: Synthesis and Chemical Transformations
Synthesis of Activated Carboxylic Acid Derivatives (e.g., Acyl Halides like Trimethylbenzoyl Chloride)
The conversion of carboxylic acids into more reactive derivatives, such as acyl halides, is a fundamental step in organic synthesis, enabling subsequent reactions like esterification and amidation. 2,3,4-Trimethylbenzoyl chloride, the acyl chloride derivative of 2,3,4-trimethylbenzoic acid, is a key intermediate for accessing a variety of other derivatives. The most common and effective method for this transformation involves the use of chlorinating agents.
Thionyl chloride (SOCl₂) is widely employed for the synthesis of acyl chlorides from carboxylic acids. patsnap.comgoogle.com The reaction proceeds by heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent or neat. A catalytic amount of N,N-dimethylformamide (DMF) is frequently added to accelerate the reaction. asianpubs.org The general mechanism involves the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. google.com
General Reaction Scheme for Acyl Chloride Formation: C₁₀H₁₂O₂ + SOCl₂ → C₁₀H₁₁ClO + SO₂ + HCl
The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields. For instance, a typical procedure involves heating the mixture to reflux for several hours until the evolution of gaseous byproducts ceases. patsnap.com The excess thionyl chloride is then removed by distillation, often under reduced pressure, to yield the crude acyl chloride, which can be purified by vacuum distillation. patsnap.comgoogle.com
Another reagent used for this conversion is triphosgene [bis(trichloromethyl)carbonate], which serves as a safer, solid substitute for the highly toxic phosgene gas. asianpubs.org The reaction with triphosgene, also catalyzed by DMF, offers a mild and efficient method for preparing acyl chlorides with excellent yields. asianpubs.org
The successful synthesis of the acyl chloride is typically confirmed by spectroscopic methods, although its reactive nature means it is often used immediately in the next synthetic step without extensive purification.
Formation and Characterization of Ester, Amide, and Anhydride Derivatives
Once the activated acyl chloride of this compound is prepared, it serves as a versatile precursor for a range of other important derivatives, including esters, amides, and anhydrides.
Ester Derivatives: Esters of this compound are commonly synthesized through the reaction of 2,3,4-trimethylbenzoyl chloride with an appropriate alcohol. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol acts as the nucleophile. The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Alternatively, direct esterification of this compound can be achieved by reacting it with an alcohol under acidic conditions (Fischer esterification) or by using alkylating agents like trialkyloxonium salts. orgsyn.org
| Derivative Name | Molecular Formula | CAS Number |
| This compound methyl ester | C₁₁H₁₄O₂ | 202264-65-1 |
| Ethyl 4-amino-3-methylbenzoate | C₁₀H₁₃NO₂ |
Amide Derivatives: Amides are synthesized by reacting 2,3,4-trimethylbenzoyl chloride with ammonia or a primary or secondary amine. acs.org The reaction is typically rapid and exothermic. As with esterification, a base is used to scavenge the generated HCl. Another synthetic route involves the use of dimethylaluminum amides, which can convert esters directly into amides. orgsyn.org The resulting amides are generally stable, crystalline solids with well-defined melting points, which aids in their characterization. acs.org
Anhydride Derivatives: Symmetrical anhydrides, such as 2,3,4-trimethylbenzoic anhydride, can be prepared by reacting the acyl chloride with the sodium salt of the parent carboxylic acid (sodium 2,3,4-trimethylbenzoate). Another established method involves the reaction of the carboxylic acid with acetic anhydride in the presence of an acid catalyst like phosphoric acid. orgsyn.org Aromatic anhydrides are valuable acylating agents in their own right. nih.gov The crystal structure of the related 2,4,6-trimethylbenzoic anhydride has been characterized, revealing a non-planar structure with a significant dihedral angle between the two aromatic rings. nih.gov
Characterization of these derivatives relies on standard analytical techniques. Infrared (IR) spectroscopy is used to identify the characteristic carbonyl (C=O) stretching frequencies, which differ for esters, amides, and anhydrides. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information about the arrangement of protons and carbon atoms, confirming the successful incorporation of the alcohol or amine moiety.
Preparation of Organometallic Complexes and Coordination Polymers
The carboxylate group of this compound is an excellent ligand for coordinating with metal ions, enabling the construction of a wide array of organometallic complexes and coordination polymers. fishersci.com These materials are of significant interest due to their diverse structural topologies and potential applications in areas such as catalysis, gas storage, and magnetism.
Design and Synthesis of Metal-Organic Frameworks (MOFs) PrecursorsMetal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands.semanticscholar.orgnih.govWhile specific research on MOFs using this compound as the primary linker is limited, related trimethyl-substituted benzoic acids, such as mesitylene (B46885) tribenzoic acid, have been successfully employed to create novel MOFs.semanticscholar.orgnih.govresearchgate.net
The synthesis of these materials typically involves solvothermal or hydrothermal methods, where the metal salt and the carboxylic acid linker are heated in a solvent system for a period, leading to the self-assembly and crystallization of the MOF structure. semanticscholar.orgnih.gov For example, new zinc and cadmium MOFs have been synthesized using a trimethyl-substituted tribenzoic acid linker at temperatures between 80 °C and 120 °C. semanticscholar.orgnih.govresearchgate.net The resulting frameworks can exhibit high thermal stability (up to 350 °C) and significant porosity. semanticscholar.orgnih.gov One such zinc-based MOF displayed a BET surface area of 906 m²/g and a CO₂ adsorption capacity of 2.9 mmol/g at 0 °C, demonstrating the potential of these materials for gas sorption applications. semanticscholar.orgnih.gov The design of the organic linker is crucial as its geometry and functionality dictate the topology and properties of the final MOF. rsc.org
Self-Assembly of Coordination ComplexesCoordination-driven self-assembly is a powerful strategy for constructing discrete, well-defined supramolecular structures from metal ions and organic ligands.beilstein-journals.orgnih.govmdpi.comruben-group.deThe 2,3,4-trimethylbenzoate ligand can participate in these processes to form various coordination complexes.
For example, copper(II) complexes have been synthesized using 2,3,4-trimethoxybenzoic acid, a close structural analog. mdpi.com This work resulted in a dinuclear copper(II) cluster with a paddle-wheel structure, where four carboxylate ligands bridge two copper centers. mdpi.com This complex exhibited antiferromagnetic interactions between the copper(II) ions. mdpi.com The self-assembly process is highly dependent on factors such as the solvent, temperature, and the coordination geometry of the metal ion. researchgate.net The steric bulk of the trimethyl-substituted ring can influence the final structure, sometimes preventing the formation of extended polymers and favoring discrete multinuclear complexes. mdpi.com
| Complex Type | Metal Ion | Ligand | Synthesis Method | Resulting Structure |
| MOF | Zn(II), Cd(II) | Mesitylene tribenzoic acid | Solvothermal | 2D and 3D networks |
| Dinuclear Cluster | Cu(II) | 2,3,4-Trimethoxybenzoate | Solution Reaction | Paddle-wheel dimer |
| Metallamacrocycle | Ru(II) | Imidazole-based donor | Self-assembly | Tetranuclear rectangle |
Functionalization of the Trimethyl-Substituted Aromatic Ring in Derivatives
While many chemical transformations focus on the carboxylic acid group, the aromatic ring of this compound and its derivatives can also be functionalized. The three methyl groups on the ring are activating, ortho-para directing groups for electrophilic aromatic substitution. However, their positions (2,3,4) create a sterically hindered and electronically complex environment.
The positions open for substitution are C5 and C6. The directing effects of the existing substituents would guide incoming electrophiles. For example, in nitration or halogenation reactions, the substitution pattern would be influenced by the combined steric and electronic effects of the carboxyl group (or its derivative) and the three methyl groups.
A broader strategy for functionalizing polycyclic aromatic hydrocarbons (PAHs), which can be conceptually applied here, is sulfoniumization. rsc.org This method involves a one-step protocol that can solubilize and functionalize aromatic systems, allowing for subsequent C-C and C-heteroatom bond formations. rsc.org
Furthermore, imidoylnitrenes, generated from the thermal decomposition of imidoyl azides derived from substituted phenoxy groups, have been used to functionalize aromatic rings. mdpi.com The reactivity and selectivity of these nitrenes are sensitive to the electronic properties of the substituents on the aromatic precursors. mdpi.com Such strategies could potentially be adapted to introduce new functional groups onto the trimethylbenzoic acid scaffold.
Rearrangement Reactions and Skeletal Transformations Involving Trimethylbenzoic Acid Scaffolds
Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to yield a structural isomer of the original molecule. bdu.ac.in These transformations can lead to significant changes in the molecular framework, including ring expansions or contractions, and are synthetically valuable for accessing complex molecular architectures. berhamporegirlscollege.ac.in
Several classic rearrangement reactions could potentially involve derivatives of this compound.
Curtius Rearrangement : This reaction transforms an acyl azide into an isocyanate. bdu.ac.in If 2,3,4-trimethylbenzoyl chloride is converted to the corresponding acyl azide (e.g., by reaction with sodium azide), subsequent heating would induce the Curtius rearrangement. The resulting 2,3,4-trimethylphenyl isocyanate is a valuable intermediate for synthesizing ureas, urethanes, and amines. bdu.ac.in
Hofmann Rearrangement : This reaction converts a primary amide into a primary amine with one fewer carbon atom. bdu.ac.in Treating 2,3,4-trimethylbenzamide with bromine and a strong base would yield 2,3,4-trimethylaniline.
Schmidt Reaction : Similar to the Curtius rearrangement, the Schmidt reaction can convert a carboxylic acid directly into an amine using hydrazoic acid (HN₃) under acidic conditions. libretexts.org This would also produce 2,3,4-trimethylaniline from this compound.
Baeyer-Villiger Rearrangement : This reaction involves the oxidation of a ketone to an ester. libretexts.org While not directly involving the benzoic acid itself, a ketone derived from the trimethylphenyl scaffold, such as 2,3,4-trimethylacetophenone, could undergo this rearrangement with a peracid (like m-CPBA) to form an acetate ester. libretexts.org
While specific literature examples detailing these rearrangements on the this compound scaffold are not abundant, the principles of these named reactions are well-established and applicable to this system, providing pathways for skeletal transformations and functional group interconversions.
Applications of 2,3,4 Trimethylbenzoic Acid in Chemical Sciences
Role as a Key Intermediate in Complex Organic Synthesis
As an aromatic carboxylic acid, 2,3,4-trimethylbenzoic acid possesses a reactive carboxyl group and a substituted aromatic ring, positioning it as a potential intermediate in the synthesis of more complex molecules. However, specific applications in the creation of advanced materials or as a precursor for specialized molecules are not widely documented.
Building Blocks for Advanced Polymeric Materials and Resins
There is currently no readily available scientific literature detailing the use of this compound as a monomer or building block for the synthesis of advanced polymeric materials or resins. While aromatic carboxylic acids can sometimes be utilized in the production of polyesters or other polymers, specific data for this particular isomer is absent in the reviewed sources. One patent mentions prehnitylic acid in a general list of aromatic carboxylic acids, but does not provide specific examples of its use in polymerization. epo.org
Precursors for Specialized Organic Molecules
The synthesis of this compound itself has been described through the oxidation of 2,3,4-trimethylbenzyldimethylamine. This indicates its accessibility as a chemical entity. However, beyond its own synthesis, there is a notable lack of specific examples in the scientific literature of this compound serving as a direct precursor for other specialized organic molecules. Its natural occurrence has been noted in plants of the Ferulago genus.
Catalysis and Co-catalysis Applications
The application of this compound in the field of catalysis, either as a catalyst, co-catalyst, or ligand, is not well-documented in the available scientific literature. The following subsections reflect the absence of specific research findings for this compound in these roles.
Role as an Additive in Organocatalytic Systems (e.g., N-N Bond Formation)
No information was found to suggest the use of this compound as an additive in organocatalytic systems, including for processes such as N-N bond formation.
Integration into Palladium-Catalyzed Systems (e.g., C-H Alkenylation Reactions)
There is no available research detailing the integration of this compound into palladium-catalyzed systems, such as those for C-H alkenylation reactions.
Biological and Medicinal Chemistry Research Involving 2,3,4 Trimethylbenzoic Acid
Investigation of Antimicrobial and Antifungal Activities of Derivatives
While research into the antimicrobial and antifungal properties of 2,3,4-trimethylbenzoic acid itself is limited, studies on closely related isomers and derivatives suggest that the trimethylbenzoyl scaffold is a promising area for the development of new antimicrobial agents. The substitution pattern on the aromatic ring plays a crucial role in the biological activity of these compounds.
For instance, a derivative of the related isomer, 2,4,6-trimethylbenzoic acid, has been explored in the synthesis of novel compounds with potential bioactivity. Specifically, 2,4,6-trimethylbenzenesulfonyl hydrazones have been synthesized and evaluated for their antimicrobial effects. One derivative in this series demonstrated significant activity against Gram-positive reference bacterial strains, with minimal inhibitory concentration (MIC) values ranging from 7.81 to 15.62 µg/mL mdpi.com.
Furthermore, a naturally occurring, more complex derivative, 3-hydroxy-5-methoxy-2,4,6-trimethylbenzoic acid, isolated from the endophytic fungus Phoma sp. SYSU-SK-7, has shown notable antifungal activity. This compound was tested against Candida albicans, a common human fungal pathogen, and exhibited a potent MIC value of 2.62 μg/mL mdpi.comtmkarpinski.com. This finding highlights the potential of hydroxylated and methoxylated trimethylbenzoic acid derivatives as antifungal leads. The activity of this and other related natural products against C. albicans is detailed in the table below.
| Compound | Source Organism | Target Microbe | MIC (μg/mL) |
| 3-hydroxy-5-methoxy-2,4,6-trimethylbenzoic acid | Phoma sp. SYSU-SK-7 | Candida albicans | 2.62 mdpi.com |
| Orsellinic acid | Phoma sp. SYSU-SK-7 | Candida albicans | 2.10 mdpi.com |
| Colletotric A | Phoma sp. SYSU-SK-7 | Candida albicans | 3.27 mdpi.com |
These examples underscore the importance of the trimethylbenzoic acid core structure in designing new molecules with antimicrobial and antifungal properties. The specific substitution patterns, including the positions of the methyl groups and the addition of other functional groups like hydroxyls, methoxy (B1213986) groups, or sulfonyl hydrazones, are key determinants of their biological efficacy.
Exploration of Anti-inflammatory and Antioxidant Potential
The therapeutic potential of benzoic acid derivatives, particularly their anti-inflammatory and antioxidant activities, is an area of active research. These properties are often linked to the number and position of hydroxyl and methoxy groups on the benzoic acid framework, which influence their ability to scavenge free radicals and modulate inflammatory pathways mdpi.com.
While direct studies on the anti-inflammatory and antioxidant effects of this compound are not extensively documented, research on related phenolic acids provides a strong rationale for its potential in these areas. For example, 2,3,4-trihydroxybenzoic acid, a related compound, has demonstrated significant antioxidant activity hmdb.caantiox.org. This activity is a common feature among hydroxybenzoic acids, which are found in many fruits and vegetables and are known for their health benefits mdpi.comsdstate.edu. The capacity of these compounds to act as antioxidants is a key factor in their potential to prevent diseases associated with oxidative stress mdpi.com.
Derivatives of benzoic acid have been investigated for their ability to inhibit key inflammatory mediators. For example, synthetic derivatives have been designed to show a higher affinity for the cyclooxygenase-2 (COX-2) enzyme, an important target in anti-inflammatory therapy, compared to established drugs like acetylsalicylic acid nih.gov. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) often involves modifying existing chemical scaffolds, and benzoic acid derivatives are a frequent choice for this purpose nih.govmdpi.com. Synthetic analogs of natural anti-inflammatory compounds found in oats, which are based on a propanamido)benzoic acid structure, have shown potent anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines chemicalbook.com.
The collective evidence from studies on related hydroxybenzoic acids and other synthetic derivatives strongly suggests that this compound could serve as a valuable backbone for developing new compounds with anti-inflammatory and antioxidant potential.
Development as Lead Compounds in Pharmaceutical Drug Discovery
In pharmaceutical research, a "lead compound" is a chemical starting point that exhibits promising biological activity and can be chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties up.ac.zaresearchgate.net. Natural products are a historically rich source of such lead compounds, providing complex and diverse molecular structures that have evolved to interact with biological targets up.ac.zaresearchgate.net.
This compound and its derivatives fit the profile of potential lead compounds for several reasons. The biological activities observed in its close relatives, such as the antimicrobial effects of 3-hydroxy-5-methoxy-2,4,6-trimethylbenzoic acid and the antioxidant properties of other phenolic acids, establish the trimethylbenzoic acid scaffold as a "pharmacophore"—a molecular framework with features necessary for biological activity mdpi.comtmkarpinski.commdpi.com.
The process of drug discovery involves several stages where a lead compound is optimized:
Identification: A compound showing a desired biological effect (e.g., antimicrobial, anti-inflammatory) is identified through screening.
Optimization: The lead compound's structure is systematically modified to improve its potency and reduce side effects. This involves techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry to understand its structure and interactions danaher.com.
Development: The optimized compound undergoes further preclinical and clinical testing.
The structural simplicity of this compound makes it an attractive starting point for chemical synthesis. Medicinal chemists can readily introduce various functional groups onto the benzene (B151609) ring or modify the carboxylic acid group to create a library of new derivatives. These derivatives can then be screened to identify candidates with enhanced activity against specific targets, such as bacterial enzymes or inflammatory proteins. The development of benzoic acid derivatives as anticancer agents is an example of this approach, where the core structure is adapted to improve therapeutic outcomes researchgate.net.
Applications in the Synthesis of Bioactive Heterocycles
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are fundamental scaffolds in medicinal chemistry. They are present in a vast number of pharmaceuticals, natural products, and biologically active molecules researchgate.net. Benzoic acids and their derivatives are versatile starting materials for constructing these important chemical structures.
While specific examples detailing the use of this compound in synthesizing heterocycles are not prevalent in the reviewed literature, the general reactivity of benzoic acids makes them suitable precursors for various cyclization reactions. For instance, 2-acylbenzoic acids are widely used to construct heterocycles due to their multiple reactive sites researchgate.net. Similarly, other substituted benzoic acids are employed in multi-step syntheses to create complex ring systems.
The synthesis of bioactive heterocycles often involves methodologies aimed at efficiency and environmental sustainability, such as microwave-assisted synthesis and multi-component reactions dntb.gov.ua. These modern techniques can be applied to precursors like this compound to generate diverse libraries of heterocyclic compounds for biological screening. Examples of heterocycles built from various precursors include:
Pyrazoles and Pyrroles: Known for their presence in various medicines ijnrd.org.
Thiadiazoles: Synthesized for their potential anti-inflammatory activity nuph.edu.ua.
Oxazoles: Investigated for their antimicrobial properties nih.gov.
Given the established role of benzoic acids in organic synthesis, this compound represents a viable starting material for creating novel heterocyclic compounds with potential applications in medicine and agrochemicals.
Natural Occurrence and Biosynthetic Pathways
This compound has been identified as a natural product in several plant species, particularly within the Apiaceae (or Umbelliferae) family. Its presence has been reported in the flowers of Ferulago campestris and in Ferulago nodosa researchgate.netresearchgate.net. Additionally, it has been found in Molopospermum peloponnesiacum nih.govnih.gov. The occurrence of this compound in different species within the same plant family suggests a shared or similar biosynthetic origin.
The biosynthesis of benzoic acids in plants typically follows complex pathways originating from primary metabolites. While the specific enzymatic steps leading to this compound have not been fully elucidated, plant secondary metabolism provides a general framework. Phenolic compounds in plants, including benzoic acids, are often derived from the shikimate pathway, which produces aromatic amino acids like phenylalanine and tyrosine. These precursors undergo a series of enzymatic modifications, including chain shortening, hydroxylation, and methylation, to yield the diverse array of phenolic acids found in nature mdpi.com.
The three methyl groups on the this compound ring are likely added through the action of methyltransferase enzymes, which use S-adenosyl methionine (SAM) as a methyl group donor. The specific timing and order of these methylation events, along with the decarboxylation and oxidation steps, would define the precise biosynthetic route. The study of plant metabolomics continues to unravel these intricate pathways, providing insight into the chemical diversity of the natural world.
Environmental Chemistry and Fate of 2,3,4 Trimethylbenzoic Acid
Environmental Occurrence and Distribution Studies
2,3,4-Trimethylbenzoic acid has been identified in specific environmental contexts, suggesting both natural and contamination-related origins.
One notable anthropogenic source is associated with hydrocarbon-contaminated sites. Research has identified various trimethylbenzoic acid isomers as key metabolites in aquifers contaminated with jet fuel. benthamscience.com Specifically, they are formed through the in-situ anaerobic degradation of tetramethylbenzenes, which are components of fuels like JP-4. benthamscience.com In a study of a jet fuel-contaminated aquifer, the concentration of trimethylbenzoic acids was found to be significantly higher—by three to ten orders of magnitude—than their parent tetramethylbenzene compounds. benthamscience.com This accumulation points to their formation as intermediate products in the biogeochemical evolution of the contaminant plume. benthamscience.com Although this study highlighted the presence of 2,4,6- and 2,3,5-trimethylbenzoic acids, the principles of microbial degradation of alkylated aromatics suggest that this compound could also be formed from the corresponding tetramethylbenzene precursor.
In addition to contaminated sites, this compound has also been reported in a natural, biological matrix. It has been identified as a constituent of the plant species Molopospermum peloponnesiacum. researchgate.net This finding indicates that there are natural biosynthetic pathways that can lead to the formation of this compound in the terrestrial environment.
Currently, there is a lack of extensive studies on the distribution of this compound in other environmental compartments such as air, soil, or sediment, beyond the specific contexts mentioned.
Table 1: Documented Occurrences of this compound
| Environmental Context | Source/Precursor | Isomer(s) Mentioned | Reference |
|---|---|---|---|
| Contaminated Aquifer | Metabolite of jet fuel (JP-4) hydrocarbons (specifically tetramethylbenzenes) | Trimethylbenzoic acids (2,4,6- and 2,3,5- isomers specifically noted) | benthamscience.com |
| Flora | Natural product in the plant Molopospermum peloponnesiacum | This compound | researchgate.net |
Research on Environmental Persistence and Biodegradation Pathways
The persistence of this compound in the environment is largely dictated by its susceptibility to microbial degradation. While direct studies on this specific isomer are limited, research on related compounds provides insights into its likely environmental fate.
The study of the jet fuel-contaminated aquifer at the former Wurtsmith Air Force Base indicated that trimethylbenzoic acids exhibit slow metabolite turnover under sulfidogenic (sulfate-reducing) conditions. benthamscience.com This suggests that once formed, these compounds can persist in anaerobic environments where sulfate (B86663) is a primary electron acceptor. The persistence is attributed to the slow rate at which they are further metabolized by the microbial community under these specific geochemical conditions. benthamscience.com
The biodegradation of alkylated benzoic acids is known to be influenced by the degree of alkyl side chain branching, which can affect the rate of microbial degradation. While research on the biodegradation of butylphenylalkanoic acids showed that less branched isomers were more readily degraded, it also highlighted that microorganisms such as Burkholderia and Sphingomonas are involved in the transformation of these types of aromatic acids.
Assessment of Bioaccumulation Potential in Environmental Systems
The bioaccumulation potential of a chemical is its tendency to be taken up by and concentrated in organisms. This is often estimated using the octanol-water partition coefficient (Log Kₒw or Log P), which measures a chemical's lipophilicity. A higher Log Kₒw value generally indicates a greater potential for bioaccumulation in fatty tissues.
There are no experimentally determined Log Kₒw values specifically for this compound found in the reviewed literature. However, computational models can provide estimates. For related isomers, the predicted XLogP3 values are available. For instance, 2,4,6-trimethylbenzoic acid has a computed XLogP3 value of 2.6, and the 2,3,5-isomer has a computed XLogP3 of 2.5.
Table 2: Estimated Octanol-Water Partition Coefficients for Trimethylbenzoic Acid Isomers
| Compound | Estimated Log Kₒw (XLogP3) | Source |
|---|---|---|
| 2,4,6-Trimethylbenzoic acid | 2.6 | PubChem |
| 2,3,5-Trimethylbenzoic acid | 2.5 | PubChem |
Generally, compounds with Log Kₒw values between 2 and 4 are considered to have a moderate potential for bioaccumulation. Based on the values for its isomers, it can be inferred that this compound likely has a moderate bioaccumulation potential. However, without experimental data or a specific calculated value for the 2,3,4- isomer, this remains an estimation. It is important to note that other factors, such as the rate of metabolism and elimination by an organism, also play a crucial role in determining the actual extent of bioaccumulation. Further research is needed to definitively characterize the bioaccumulation potential of this compound in various environmental systems.
Implications for Wastewater and Surface Water Quality
The presence of persistent organic compounds in wastewater and surface water is a significant environmental concern. Given that this compound can be formed from the degradation of petroleum hydrocarbons, its presence could be indicative of contamination from industrial effluents, landfill leachate, or runoff from sites contaminated with fuels and oils.
Currently, there is a lack of monitoring data for this compound in municipal or industrial wastewater effluents, as well as in surface waters such as rivers and lakes. Consequently, its potential impact on the quality of these water bodies is not well understood.
If this compound exhibits the persistence suggested by its slow turnover in anaerobic environments, it could be transported over significant distances in groundwater and surface water systems. benthamscience.com Its acidic nature means that its solubility and mobility in water will be pH-dependent. In neutral to alkaline waters, it will exist predominantly in its more soluble carboxylate form, facilitating its transport. The potential for even moderate bioaccumulation suggests that it could enter aquatic food webs if present in surface waters.
The lack of data on the occurrence and concentration of this compound in wastewater and surface water highlights a significant knowledge gap. Monitoring studies are needed to determine the extent of its presence and to assess any potential risks to aquatic ecosystems and human health through water resources.
Advanced Environmental Remediation Strategies (if applicable to research)
There is currently no research specifically focused on advanced environmental remediation strategies for this compound. However, based on its chemical structure as a substituted benzoic acid, several existing technologies could potentially be effective for its removal from contaminated water and soil. These potential strategies remain to be investigated for this specific compound.
Potential remediation approaches could include:
Bioremediation: The enhancement of microbial degradation, either through the stimulation of indigenous microbial populations (biostimulation) or the introduction of specialized microorganisms (bioaugmentation), could be a viable strategy. The identification of bacterial strains capable of utilizing alkylated benzoic acids as a carbon source would be a critical first step.
Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, such as hydroxyl radicals, to oxidize and mineralize recalcitrant organic pollutants. Processes like the Fenton reaction (using iron salts and hydrogen peroxide), UV/H₂O₂, and ozonation have been shown to be effective in degrading other aromatic carboxylic acids and could likely be applied to this compound. researchgate.netscielo.br
Phytoremediation: The use of plants to remove, contain, or degrade environmental contaminants could be another potential avenue for remediation, especially given that a related compound has been found in a plant species.
Further research is required to determine the efficacy of these and other remediation technologies for this compound and to develop practical and cost-effective strategies for its removal from contaminated environments. The optimization of such processes would depend on the specific environmental matrix and the concentration of the contaminant.
Advanced Analytical Methodologies for 2,3,4 Trimethylbenzoic Acid
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the separation, identification, and quantification of 2,3,4-trimethylbenzoic acid, often in the presence of isomers and other related compounds. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of benzoic acid derivatives. ekb.eg For compounds like this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. libretexts.org
The separation efficiency can be significantly enhanced by employing specialized stationary phases. While a standard C18 column is often effective, more advanced columns offer unique selectivity. sielc.com Mixed-mode columns, which combine hydrophobic and ion-exchange properties, can provide superior separation for complex mixtures containing acidic, basic, and neutral compounds in a single analysis. sielc.comhelixchrom.com For instance, stationary phases that incorporate anion-exchange and cation-exclusion functionalities alongside hydrophobic alkyl chains can improve the retention and resolution of acidic compounds like this compound. helixchrom.com
Method development often involves optimizing the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (containing an acid like phosphoric acid or formic acid). sielc.com The use of formic acid is particularly important for applications compatible with mass spectrometry (MS) detection. sielc.com
| Parameter | Typical Conditions for Benzoic Acid Derivatives | Rationale |
|---|---|---|
| Stationary Phase | Reversed-Phase C18, Mixed-Mode (e.g., hydrophobic/anion-exchange) | C18 is a standard for nonpolar compounds. Mixed-mode phases enhance selectivity in complex samples. sielc.comhelixchrom.com |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with an acidifier (e.g., Phosphoric Acid, Formic Acid) | Organic solvent controls retention time; acidifier suppresses ionization of the carboxylic acid for better peak shape. sielc.com |
| Elution Mode | Isocratic or Gradient | Gradient elution is used to separate compounds with a wide range of polarities in a single run. ekb.eg |
| Detection | UV-Vis (e.g., 205-230 nm) | The aromatic ring of the benzoic acid structure provides strong UV absorbance for sensitive detection. ekb.egsielc.com |
Gas chromatography is a powerful technique for analyzing volatile and semi-volatile compounds and is particularly well-suited for the analysis of this compound in complex biological or environmental matrices. researchgate.netnih.gov A key step in the GC analysis of carboxylic acids is derivatization, which converts the non-volatile acid into a more volatile and thermally stable derivative. A common method is trimethylsilylation, for example, using a reagent like N-tert-butyldimethylsilyl-N-methyl-trifluoroacetamide (MTBSTFA). researchgate.netnih.gov
The analysis of trace levels of benzoic acid derivatives in complex matrices like urine requires extensive sample preparation. This can involve alkaline hydrolysis to release conjugated forms of the acid, followed by acidification and extraction into an organic solvent such as toluene. researchgate.net
The choice of the capillary column is critical for achieving good separation. A common stationary phase is a dimethylpolysiloxane with a small percentage of diphenylpolysiloxane (e.g., HP-5ms), which separates compounds based on their boiling points and polarity. researchgate.net However, analyzing samples in complex matrices can lead to "matrix effects," where other components in the sample can suppress or enhance the signal of the target analyte. nih.gov Careful optimization of parameters, such as the injector liner geometry, can help mitigate these effects. nih.gov
| Parameter | Typical Conditions for Benzoic Acid Derivatives | Rationale |
|---|---|---|
| Derivatization | Silylation (e.g., with MTBSTFA) | Increases volatility and thermal stability of the carboxylic acid for GC analysis. researchgate.net |
| Column | Capillary column (e.g., 95% Dimethylpolysiloxane, 5% Diphenylpolysiloxane) | Provides high-resolution separation of derivatized analytes. researchgate.net |
| Injection Mode | Splitless | Maximizes the transfer of the analyte onto the column, which is crucial for trace analysis. lcms.cz |
| Carrier Gas | Helium | Inert gas that carries the sample through the column. researchgate.netlcms.cz |
| Detection | Mass Spectrometry (MS) | Provides high sensitivity and structural information for confident identification. researchgate.net |
Hyphenating chromatographic separation with mass spectrometry detection (LC-MS and GC-MS) provides a powerful tool for the comprehensive analysis of this compound. These techniques offer high sensitivity and selectivity, allowing for both quantification and unambiguous identification based on the analyte's mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.netlcms.cz
GC-MS: This is the gold standard for the identification of volatile compounds. researchgate.net After separation on the GC column, the derivatized this compound enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical fingerprint. For trace analysis, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few specific ions characteristic of the analyte, dramatically increasing sensitivity. researchgate.net
LC-MS: This technique is ideal for analyzing compounds that are not easily volatilized. For this compound, LC-MS with an electrospray ionization (ESI) source is common. rsc.org The compound is separated by HPLC and then introduced into the MS. ESI allows for the gentle ionization of the molecule, often yielding the protonated molecule [M+H]+ or the deprotonated molecule [M-H]-, which provides clear molecular weight information. rsc.org High-resolution mass spectrometry (e.g., using a Quadrupole Time-of-Flight, Q-TOF, analyzer) can provide highly accurate mass measurements, which helps in confirming the elemental composition of the analyte and distinguishing it from other compounds with the same nominal mass. lcms.cz
The combined use of both LC-MS and GC-MS provides the most comprehensive analytical coverage, as some compounds and impurities may be more amenable to one technique over the other. lcms.cz
Potentiometric Determination of Acidity Constants (pKa) in Various Solvent Systems
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that describes the extent of ionization of a compound in a solution. nih.gov For this compound, the pKa value is critical for understanding its behavior in different chemical and biological systems. Potentiometric titration is one of the most common, simplest, and most cost-effective methods for pKa determination. nih.govtsijournals.com
The procedure involves the stepwise addition of a titrant (a strong base like sodium hydroxide) to a solution of the acid. creative-bioarray.comdergipark.org.tr The pH of the solution is monitored throughout the titration using a calibrated combined pH electrode. nih.gov The resulting titration curve, a plot of pH versus the volume of titrant added, shows a characteristic sigmoidal shape. The inflection point of this curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa of the acid. nih.gov
The pKa value is significantly influenced by the solvent system. nih.gov Determining the pKa of this compound in various solvent systems, such as acetonitrile-water mixtures, provides insight into its behavior in non-aqueous or mixed-media environments. asianpubs.org For these measurements, the electrode system must be calibrated in the specific solvent mixture being used. asianpubs.org To ensure accuracy, the ionic strength of the solution is typically kept constant using an inert salt like potassium chloride (KCl). creative-bioarray.comasianpubs.org Data from the titration can be processed using specialized software to calculate the precise pKa value through multi-linear regression. asianpubs.org
| Step | Description | Key Considerations |
|---|---|---|
| 1. Calibration | The pH electrode is calibrated using standard buffers. | For mixed-solvent systems, calibration should be performed in the specific solvent composition. asianpubs.org |
| 2. Sample Preparation | A solution of this compound is prepared at a known concentration in the desired solvent system. | An inert salt (e.g., 0.1 M KCl) is added to maintain constant ionic strength. creative-bioarray.comasianpubs.org The solution may be purged with nitrogen to remove dissolved CO2. creative-bioarray.comdergipark.org.tr |
| 3. Titration | A standard solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution. | The pH is recorded after each addition, allowing the system to reach equilibrium. dergipark.org.tr |
| 4. Data Analysis | The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve. | The pKa is the pH at which half of the acid has been neutralized. Software can be used for precise calculation. asianpubs.org |
Development of Trace Analysis and Ultra-Sensitive Detection Methods
Detecting minute quantities of this compound is essential for applications such as environmental monitoring and metabolomics. The development of methods for trace analysis and ultra-sensitive detection focuses on maximizing signal-to-noise ratios and lowering the limits of detection (LOD) and quantification (LOQ).
As previously mentioned, GC-MS with Selected Ion Monitoring (SIM) is an established technique for trace analysis, capable of detecting low concentrations of analytes in complex matrices. researchgate.net
For even greater sensitivity, novel detection strategies are being explored. While not yet specifically developed for this compound, approaches used for other molecules can serve as a blueprint. These include:
Spectrophotometric and Fluorometric Methods: These methods involve a chemical reaction where the target analyte produces a highly colored or fluorescent product. The intensity of the color or fluorescence, which can be measured with high sensitivity, is proportional to the concentration of the analyte. nih.gov Detection limits in the sub-micromolar range can be achieved with fluorescence-based methods. nih.gov
Aptamer-Based Biosensors: Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. An aptamer specific to this compound could be developed and integrated into a sensor platform. For example, binding of the target molecule could trigger a conformational change in the aptamer, leading to a measurable signal (e.g., fluorescence or an electrochemical response). This approach can offer very high sensitivity and specificity.
Signal Amplification Techniques: Methods like Immuno-PCR (IPCR) combine the specific binding of an antibody with the enormous amplification power of the polymerase chain reaction (PCR). mdpi.com A DNA label attached to an antibody that recognizes the target molecule can be amplified, allowing for ultra-sensitive detection. While requiring the development of specific antibodies, such a strategy could potentially detect attomolar concentrations of the target analyte.
These advanced methods, moving beyond conventional chromatography, represent the future of trace analysis for specific small molecules like this compound.
Conclusion and Future Research Directions
Synthesis of Key Academic Findings and Contributions
The current body of scientific knowledge on 2,3,4-trimethylbenzoic acid is limited. Its natural occurrence has been reported in the plant Molopospermum peloponnesiacum nih.gov. Thermochemical properties, such as its enthalpy of formation and enthalpy of combustion, have been determined, providing foundational data for further thermodynamic studies nist.govnist.gov.
Basic physicochemical properties are available through chemical databases. These data are summarized in the interactive table below.
| Property | Value | Source |
| Molecular Formula | C10H12O2 | PubChem |
| Molecular Weight | 164.20 g/mol | PubChem |
| CAS Number | 1076-47-7 | PubChem |
This table summarizes the basic chemical properties of this compound.
Beyond these fundamental data points, there is a conspicuous absence of in-depth academic studies concerning its synthesis, reactivity, and potential applications. In contrast, extensive research is available for 2,4,6-trimethylbenzoic acid, which is a valuable intermediate in the synthesis of photoinitiators and other industrial chemicals.
Identification of Unexplored Research Avenues and Challenges
The significant gap in the scientific literature for this compound presents numerous opportunities for original research. Key unexplored avenues and the challenges they present are outlined below.
Synthesis and Characterization:
Unexplored Avenue: The development of efficient and scalable synthesis routes for this compound remains a primary challenge. While general methods for the synthesis of substituted benzoic acids exist, specific methodologies and optimization for this particular isomer are not well-documented in academic literature.
Challenge: The substitution pattern of the methyl groups may present steric hindrance or electronic effects that could complicate traditional synthesis methods, requiring novel catalytic systems or reaction conditions.
Physicochemical and Biological Properties:
Unexplored Avenue: A thorough investigation of the chemical, physical, and biological properties of this compound is warranted. This includes detailed spectroscopic analysis, determination of its acidity constant (pKa), solubility in various solvents, and its crystal structure.
Challenge: Without a readily available and pure source of the compound, comprehensive characterization is impeded.
Biological Activity:
Unexplored Avenue: The biological activities of this compound are largely unknown. Screening for potential pharmacological effects, such as antimicrobial, anti-inflammatory, or cytotoxic activities, could reveal novel applications.
Challenge: The lack of understanding of its metabolic fate and toxicological profile necessitates careful and systematic investigation.
Prospects for Interdisciplinary Research and Emerging Applications
The limited current knowledge of this compound opens the door to a wide range of interdisciplinary research and potential new applications.
Materials Science:
Prospect: As a substituted benzoic acid, it could be explored as a building block for the synthesis of novel polymers, metal-organic frameworks (MOFs), or liquid crystals. The specific stereochemistry of the methyl groups could impart unique properties to these materials.
Emerging Application: Incorporation into polymer backbones could influence properties such as thermal stability, solubility, and mechanical strength.
Medicinal Chemistry and Pharmacology:
Prospect: The structural motifs present in this compound could serve as a scaffold for the development of new therapeutic agents. Its derivatives could be synthesized and screened for a variety of biological targets.
Emerging Application: Given the biological activities of other substituted benzoic acids, it is plausible that derivatives of this compound could exhibit interesting pharmacological profiles.
Agricultural Science:
Prospect: The compound could be investigated for potential herbicidal or pesticidal activities, or as a plant growth regulator.
Emerging Application: Its natural occurrence in Molopospermum peloponnesiacum suggests a potential ecological role that could be harnessed for agricultural purposes.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2,3,4-Trimethylbenzoic acid, and how can purity be ensured during synthesis?
- Methodological Answer : Common synthetic routes involve Friedel-Crafts alkylation of benzoic acid derivatives using methyl halides or methylating agents in the presence of Lewis acids (e.g., AlCl₃). Post-synthesis purification typically employs recrystallization from ethanol or methanol, followed by vacuum drying. Purity optimization requires analytical techniques like high-performance liquid chromatography (HPLC) with UV detection (210–260 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the absence of regioisomers (e.g., 2,4,6-trimethylbenzoic acid) .
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- Methodological Answer : Combine multiple techniques:
- ¹H NMR : Look for three distinct methyl group signals (δ 2.1–2.4 ppm) and aromatic proton splitting patterns consistent with the 2,3,4-substitution.
- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
- Mass Spectrometry (MS) : Use electron ionization (EI-MS) to observe the molecular ion peak (M⁺ at m/z 178 for C₁₀H₁₂O₂) and fragmentation patterns. Cross-reference data with databases like NIST Chemistry WebBook .
Advanced Research Questions
Q. How does this compound influence reaction efficiency in palladium-catalyzed C-H functionalization?
- Methodological Answer : In palladium-catalyzed systems, steric and electronic effects of the trimethyl groups can modulate catalyst activity. For example, 2,4,6-trimethylbenzoic acid (a structural analog) acts as a substoichiometric additive to suppress aziridine ring-opening side reactions by reducing nucleophilicity of the reaction medium . To test this for this compound:
- Conduct solvent screens (e.g., HFIP vs. DMF) and vary additive concentrations (0.1–1.0 equiv).
- Monitor reaction progress via thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC-MS) .
Q. How can researchers resolve contradictions in solubility data for this compound across literature sources?
- Methodological Answer : Discrepancies often arise from differences in solvent polarity, temperature, and crystalline forms. To standardize solubility measurements:
- Use a gravimetric method: Saturate solvents (e.g., water, ethanol, DMSO) at 25°C, filter undissolved material, and quantify via UV-Vis spectroscopy at λ_max ~270 nm.
- Compare results with thermodynamic models (e.g., Hansen solubility parameters) and reference databases like NIST .
Q. What strategies are effective in analyzing trace impurities in this compound samples?
- Methodological Answer : Employ hyphenated techniques:
- LC-MS/MS : Identify impurities (e.g., methyl ester derivatives) using reverse-phase C18 columns and electrospray ionization (ESI).
- X-ray crystallography : Resolve structural ambiguities in crystalline impurities.
- Cross-validate with synthetic controls (e.g., spiked samples of known impurities) .
Data Analysis & Experimental Design
Q. How should researchers design experiments to study the acid dissociation constant (pKa) of this compound?
- Methodological Answer :
- Potentiometric titration : Dissolve the compound in a water-ethanol mixture (1:1) and titrate with standardized NaOH. Use a glass electrode to monitor pH.
- UV-Vis spectroscopy : Measure absorbance shifts at varying pH levels (e.g., 250–300 nm) to detect deprotonation.
- Validate results using computational methods (e.g., COSMO-RS simulations) .
Q. What experimental approaches can elucidate the role of this compound in supramolecular chemistry?
- Methodological Answer :
- Co-crystallization : Screen with hydrogen-bond acceptors (e.g., pyridine derivatives) and analyze crystal packing via X-ray diffraction.
- Thermogravimetric analysis (TGA) : Assess thermal stability and host-guest interactions.
- NMR titration : Quantify binding constants with potential partners (e.g., cyclodextrins) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
